Scutebarbatine H
CAS No.:
Cat. No.: VC1940857
Molecular Formula: C26H31NO7
Molecular Weight: 469.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H31NO7 |
---|---|
Molecular Weight | 469.5 g/mol |
IUPAC Name | [(1R,2S,3R,4S,4aS,8aR)-2,3-dihydroxy-3,4,8,8a-tetramethyl-4-[(2R)-6-oxo-3,4-dihydro-2H-furo[2,3-c]furan-2-yl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
Standard InChI | InChI=1S/C26H31NO7/c1-14-7-5-9-17-24(14,2)21(34-22(29)15-8-6-10-27-12-15)20(28)26(4,31)25(17,3)18-11-16-13-32-23(30)19(16)33-18/h6-8,10,12,17-18,20-21,28,31H,5,9,11,13H2,1-4H3/t17-,18+,20-,21-,24-,25-,26-/m0/s1 |
Standard InChI Key | ADBRHQRSKHISPR-JYNQJKKPSA-N |
Isomeric SMILES | CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H]3CC4=C(O3)C(=O)OC4)(C)O)O)OC(=O)C5=CN=CC=C5)C |
Canonical SMILES | CC1=CCCC2C1(C(C(C(C2(C)C3CC4=C(O3)C(=O)OC4)(C)O)O)OC(=O)C5=CN=CC=C5)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
The core structure of Scutebarbatine H likely shares characteristics with other members of the scutebarbatine family. For instance, Scutebarbatine F is described as "a diterpene alkaloid, a pyridine alkaloid, an acetate ester, an organic heterotetracyclic compound and an oxaspiro compound" . These structural features may be partially present in Scutebarbatine H as well.
Comparative Analysis of Scutebarbatine Compounds
Table 1 presents a comparative analysis of the known scutebarbatine compounds based on available data.
The variations in molecular formulas and weights among these related compounds suggest structural diversity within the scutebarbatine family, with each member possessing unique chemical characteristics that likely contribute to differences in their biological activities.
Biological Source and Extraction
Extraction and Isolation Methodologies
The extraction and isolation of diterpenoids like Scutebarbatine H typically involve several stages of separation and purification. Based on standard protocols for similar compounds, the process likely includes:
-
Initial extraction of plant material using organic solvents
-
Liquid-liquid partitioning to separate compound classes
-
Column chromatography for preliminary separation
-
High-performance liquid chromatography (HPLC) for final purification
These methodologies allow for the isolation of individual compounds from the complex mixture of phytochemicals present in S. barbata, enabling subsequent structural characterization and biological evaluation.
Derivatives and Related Compounds
7-O-Nicotinoyl scutebarbatine H
The most well-documented derivative of Scutebarbatine H is 7-O-Nicotinoyl scutebarbatine H, which features a nicotinoyl group attached to the parent compound. This derivative has the IUPAC name "[(1R,2S,3R,4S,4aS,8aR)-3-hydroxy-3,4,8,8a-tetramethyl-4-[(2R)-6-oxo-3,4-dihydro-2H-furo[2,3-c]furan-2-yl]-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate" . This compound is classified as a diterpene lactone with potential metabolic roles .
Other Scutebarbatine Compounds
Several other compounds belonging to the scutebarbatine family have been identified and characterized:
-
Scutebarbatine F: This compound is described as a diterpene alkaloid with antineoplastic (anti-cancer) properties . It contains multiple functional groups including acetate esters and an oxaspiro structure.
-
Scutebarbatine A: Research has demonstrated that this compound induces apoptosis in cancer cells in a dose-dependent manner and exhibits selective cytotoxicity toward tumor cells .
-
Scutebarbatine I: Classified as a member of pyridines and an aromatic carboxylic acid with metabolic functions .
The structural and functional diversity among these related compounds suggests that Scutebarbatine H likely possesses unique characteristics that distinguish it from other members of the scutebarbatine family while sharing certain core structural features.
Biological Activities
Anti-cancer Properties
While specific data on the biological activities of unmodified Scutebarbatine H is limited in the current literature, insights can be gained from studies on related compounds, particularly Scutebarbatine A.
Research has demonstrated that Scutebarbatine A exhibits significant anti-cancer properties, inducing apoptosis (programmed cell death) in human colon cancer Caco-2 cells in a dose-dependent manner . At a concentration of 60 μM, Scutebarbatine A increased the percentage of late apoptotic cells from 9.06% in control samples to 31.57% in treated samples .
Table 2 summarizes the dose-dependent effects of Scutebarbatine A on cancer cells:
Tumor-Selective Cytotoxicity
A particularly valuable characteristic of Scutebarbatine A is its tumor-selective cytotoxicity. When both cancerous Caco-2 cells and normal HCoEpiC colonic epithelial cells were treated with Scutebarbatine A at 60 μM, the compound induced a three-fold increase in apoptosis in the cancer cells while having minimal effect on normal cells . This selectivity is a crucial property for potential chemotherapeutic agents, as it suggests the ability to target cancer cells while sparing healthy tissue.
Molecular Mechanisms
Research on compounds from S. barbata suggests that they may interact with multiple signaling pathways that regulate cell growth and apoptosis . One proposed mechanism for the activity of scutebarbatine compounds involves the modulation of apoptotic pathways. For instance, Scutebarbatine A appears to work by "releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells" . This mechanism allows the compound to overcome the resistance to apoptosis that is characteristic of many cancer cells.
Research Challenges and Future Directions
Current Knowledge Gaps
Despite the promising biological activities observed in related compounds, several significant knowledge gaps remain regarding Scutebarbatine H:
-
Complete structural elucidation using advanced analytical techniques (NMR, MS, X-ray crystallography)
-
Comprehensive pharmacological profiling of the unmodified compound
-
Detailed understanding of structure-activity relationships
-
Pharmacokinetic and pharmacodynamic properties
-
Potential synergistic effects with other compounds from S. barbata
Future Research Opportunities
These knowledge gaps present several compelling opportunities for future research:
-
Structural characterization: Complete elucidation of the three-dimensional structure of Scutebarbatine H using advanced analytical techniques.
-
Biological activity screening: Comprehensive evaluation of potential anti-cancer, anti-inflammatory, and other biological activities.
-
Semi-synthetic derivatization: Development of semi-synthetic derivatives with enhanced biological activities or improved pharmacokinetic properties.
-
Molecular mechanism studies: Investigation of the specific molecular targets and signaling pathways affected by Scutebarbatine H.
-
Clinical potential assessment: Evaluation of the potential therapeutic applications of Scutebarbatine H or its derivatives, particularly in cancer treatment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume